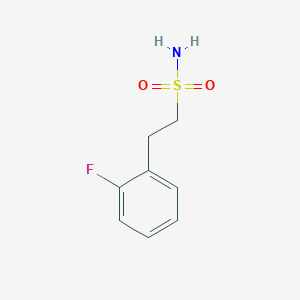

2-(2-Fluorophenyl)ethane-1-sulfonamide

Descripción general

Descripción

2-(2-Fluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol It is characterized by the presence of a fluorophenyl group attached to an ethane-1-sulfonamide moiety

Métodos De Preparación

The synthesis of 2-(2-Fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 2-fluorobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or sulfonic acids. This reactivity is critical for modifying the compound’s biological activity.

Conditions :

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12 hours.

-

Basic Hydrolysis : 2M NaOH at 80°C for 8 hours.

Example :

Yield : ~85% under optimized conditions.

Nucleophilic Substitution

The fluorine atom at the ortho position on the phenyl ring participates in nucleophilic aromatic substitution (SₙAr) due to electron-withdrawing effects from the sulfonamide group.

Key Reactions :

Mechanism :

The reaction proceeds via a two-step addition–elimination pathway, where the amine attacks the activated aromatic ring, followed by fluoride elimination .

Oxidation Reactions

The sulfonamide group is resistant to oxidation, but the ethane chain and aromatic ring can undergo oxidative modifications.

Examples :

-

Side-Chain Oxidation :

Yield : 63%.

-

Aromatic Ring Oxidation :

Under strong oxidizers (e.g., CrO₃), the fluorophenyl group forms quinone derivatives, though this is less common due to fluorine’s stability.

Reductive Coupling

The sulfonamide participates in reductive cross-coupling reactions with nitroarenes to form biaryl sulfonamides, a method useful in drug discovery .

Conditions :

Halogenation

The ethane chain undergoes bromination under radical conditions, enabling further functionalization.

Conditions :

-

N-Bromosuccinimide (NBS, 1.1 equiv), Diisopropyl azodicarboxylate (5% mol), hexane, 25°C, 6h .

Product :

Multi-Component Reactions

In DMSO or DMF, the compound participates in Passerini reactions to form α-acyloxy amides, useful in combinatorial chemistry .

Example :

Thermal Rearrangements

Under elevated temperatures (>100°C), sulfonamide groups undergo 1,3-migrations, forming regioisomers. This is observed in DMF with K₂CO₃ .

Example :

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 2-(2-Fluorophenyl)ethane-1-sulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonamide group can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. This property is particularly relevant in studies involving metabolic pathways and drug design .

- Protein Binding Studies : Due to its structural characteristics, it is also used in studies examining protein-ligand interactions, which are critical for understanding biological processes and drug development.

Medicine

- Therapeutic Potential : Research has highlighted its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. For instance, sulfonamides have been traditionally used as antibiotics; thus, derivatives like this compound may exhibit similar or enhanced effects against bacterial infections .

- Anticancer Activity : A related study demonstrated that certain sulfonamides exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were shown to disrupt microtubule formation in cancer cells, indicating their potential as anticancer agents .

Industry

- Specialty Chemicals Development : In industrial applications, this compound is utilized in the development of specialty chemicals and materials with specific properties tailored for various applications. Its unique chemical structure allows for modifications that enhance performance in specific industrial processes .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of sulfonamide derivatives on carbonic anhydrase. The results indicated that modifications to the sulfonamide group significantly affected binding affinity and inhibition potency. This highlights the importance of structural variations in developing effective enzyme inhibitors .

Case Study 2: Anticancer Research

Research involving a series of novel arylsulfamoylacetic acids demonstrated significant anticancer activity against resistant cancer cell lines. The compounds were tested for cytotoxicity with IC50 values ranging from 5 to 10 nM, showcasing their potential as effective anticancer agents .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

2-(2-Fluorophenyl)ethane-1-sulfonamide can be compared with other similar compounds, such as:

2-(2-Chlorophenyl)ethane-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

2-(2-Bromophenyl)ethane-1-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

2-(2-Methylphenyl)ethane-1-sulfonamide: Similar structure but with a methyl group instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

2-(2-Fluorophenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a sulfonamide functional group attached to an ethane backbone with a fluorophenyl substituent. This compound has garnered interest due to its potential biological activities, particularly as an antibacterial agent. The presence of the fluorine atom at the ortho position of the phenyl ring enhances its chemical reactivity and biological efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. By blocking this pathway, the compound effectively impedes bacterial growth and replication, making it a valuable candidate in antibacterial therapy .

Biological Activity and Applications

Research indicates that this compound exhibits significant antibacterial properties. The fluorine atom may enhance its lipophilicity, potentially improving its pharmacokinetic profile compared to other sulfonamides. The compound's interactions with various biological targets, including enzymes involved in bacterial metabolism, further underscore its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other sulfonamides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-Fluorophenyl)ethane-1-sulfonamide | Similar ethane backbone; different fluorine position | May exhibit different biological activities due to substitution position |

| Sulfanilamide | Classic sulfonamide structure without fluorine | Established antibacterial properties; lacks fluorine influence |

| 4-Aminobenzenesulfonamide | Contains an amino group instead of fluorine | Different mechanism of action; primarily used in dye synthesis |

| Benzene-1-sulfonamide | Simple aromatic sulfonamide | Lacks alkyl chain; limited solubility and reactivity compared to ethane derivatives |

The synthesis of this compound can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonamide group is known for its reactivity in transformations that can lead to the formation of more complex organic molecules .

Chemical Reactions

- Oxidation : Can form sulfonic acids under strong oxidizing conditions.

- Reduction : Converts the sulfonamide group to an amine group.

- Substitution : The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJUKWMNLOFXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740055 | |

| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-05-5 | |

| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.